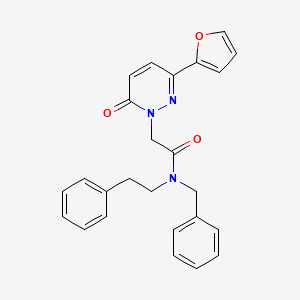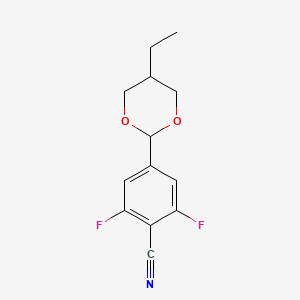
4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile is a chemical compound with the molecular formula C13H15F2NO2 It is characterized by the presence of a dioxane ring, a benzonitrile group, and two fluorine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl-substituted dioxane with a fluorinated benzaldehyde derivative under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-Difluorobenzonitrile: Lacks the dioxane ring, affecting its structural and functional characteristics.
5-Ethyl-1,3-dioxane: Lacks the benzonitrile group, leading to different applications and reactivity.
Uniqueness
4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile is unique due to the combination of the dioxane ring, benzonitrile group, and fluorine atoms. This unique structure imparts specific chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
475644-15-6 |
|---|---|
Formule moléculaire |
C13H13F2NO2 |
Poids moléculaire |
253.24 g/mol |
Nom IUPAC |
4-(5-ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C13H13F2NO2/c1-2-8-6-17-13(18-7-8)9-3-11(14)10(5-16)12(15)4-9/h3-4,8,13H,2,6-7H2,1H3 |
Clé InChI |
NRMJGVJTJVCXFE-UHFFFAOYSA-N |
SMILES canonique |
CCC1COC(OC1)C2=CC(=C(C(=C2)F)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



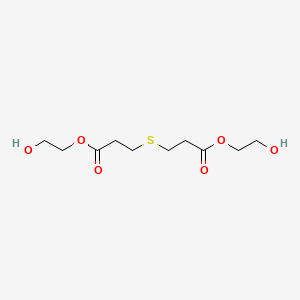
![4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide](/img/structure/B14127491.png)
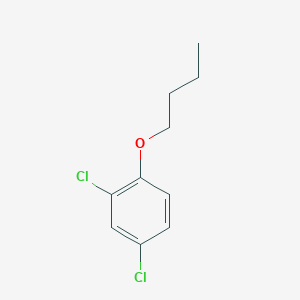
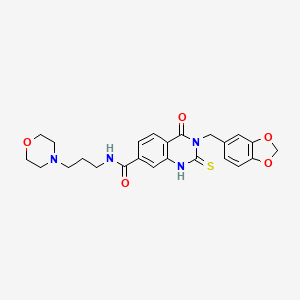
![Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14127507.png)
![1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)
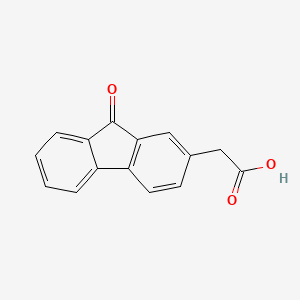
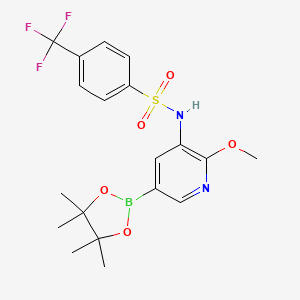
![7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14127547.png)
![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B14127555.png)
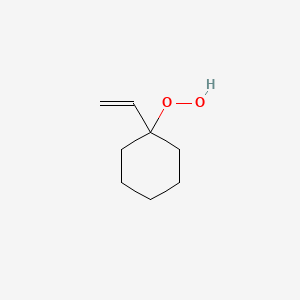
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine](/img/structure/B14127567.png)
